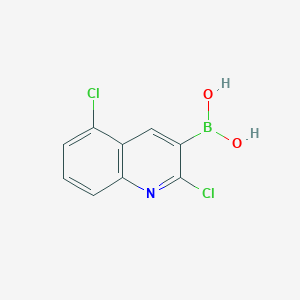
2,5-Dichloroquinolin-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloroquinolin-3-ylboronic acid is an organoboron compound that features a quinoline ring substituted with chlorine atoms at the 2 and 5 positions and a boronic acid group at the 3 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloroquinolin-3-ylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Chlorination: The quinoline ring is then chlorinated at the 2 and 5 positions using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient chlorination and borylation processes, as well as advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2,5-Dichloroquinolin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Alcohols or ketones.
Substitution: Aminoquinolines or thioquinolines.
科学的研究の応用
2,5-Dichloroquinolin-3-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2,5-Dichloroquinolin-3-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This makes it a valuable tool in the development of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
2-Chloroquinolin-3-ylboronic acid: Similar structure but with only one chlorine atom at the 2 position.
3-Quinolineboronic acid: Lacks chlorine substituents, making it less reactive in certain chemical reactions.
Uniqueness
2,5-Dichloroquinolin-3-ylboronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for more diverse chemical transformations. This makes it a more versatile building block in organic synthesis compared to its analogs.
特性
分子式 |
C9H6BCl2NO2 |
|---|---|
分子量 |
241.87 g/mol |
IUPAC名 |
(2,5-dichloroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BCl2NO2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4,14-15H |
InChIキー |
QWNKXNRJVMZTKA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=CC=C2Cl)N=C1Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)
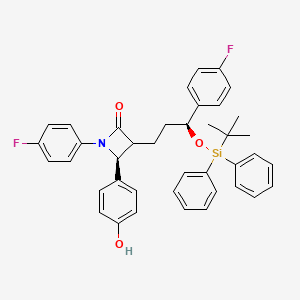
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

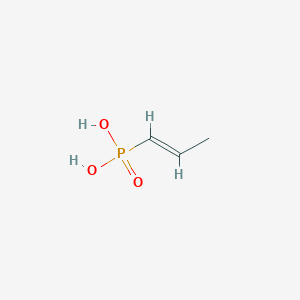
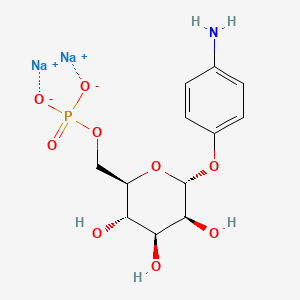
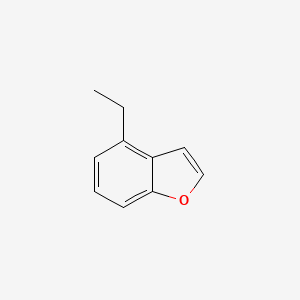
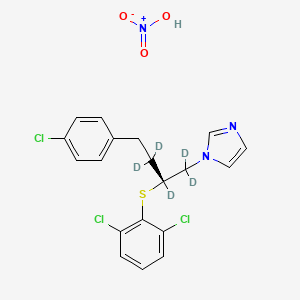
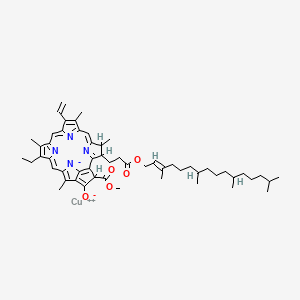
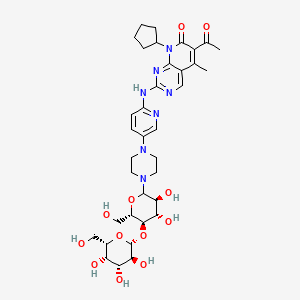


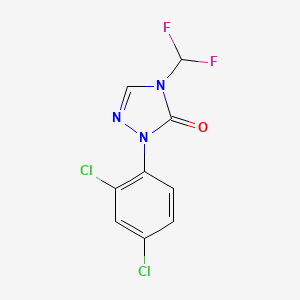
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
